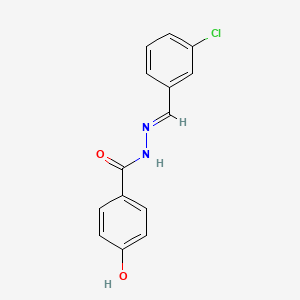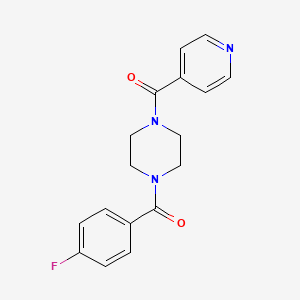
N-(2-ethylphenyl)-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of N-(2-ethylphenyl)-2-pyrazinecarboxamide and related compounds typically involves condensation reactions of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones, followed by further reactions with electrophilic and nucleophilic reagents. These processes yield a variety of substituted pyrazinecarboxamides with potential antimicrobial and growth inhibition activities. For instance, the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones gives the corresponding N-(acetylphenyl)pyrazine-2-carboxamide, which can further react to produce more complex derivatives (El-Wahab et al., 2006).
Molecular Structure Analysis Molecular structure and vibrational frequencies of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives have been extensively studied using techniques like FT-IR, FT-Raman, and quantum chemical calculations. These studies reveal details about molecular vibrations, molecular electrostatic potential maps, and reactive sites for electrophilic and nucleophilic attacks. For example, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide's structure and reactive properties were characterized through molecular dynamics simulations and DFT calculations, providing insights into its stability and reactivity (Ranjith et al., 2017).
Chemical Reactions and Properties The reactivity of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives is highlighted by their potential in various chemical reactions, including Michael addition and reactions with electrophilic (carbonyl group, bromine) and nucleophilic (malononitrile, hydrazine) reagents. These reactions lead to diverse compounds with pronounced antimicrobial activities and growth inhibition effects, especially against Leuconostoc sp. (El-Wahab et al., 2006).
Physical Properties Analysis The physical properties of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives, including their vibrational modes, have been thoroughly investigated using spectroscopic methods. These studies not only offer insights into the molecular structure but also facilitate the identification of functional groups and reactive centers within the molecules. Such detailed analyses contribute to understanding the molecule's behavior in different environments and its interactions with other molecules (Ranjith et al., 2017).
Chemical Properties Analysis The chemical properties of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives, including their reactivity and stability, are closely linked to their molecular structure. The analysis of natural bond orbitals, molecular electrostatic potential maps, and Fukui functions provides valuable information on the molecule's stability, charge delocalization, and potential reactive sites for further chemical transformations. Such studies are crucial for designing molecules with desired reactivity and stability for specific applications (Ranjith et al., 2017).
Wissenschaftliche Forschungsanwendungen
Ethylene Biosynthesis Inhibition
N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives, including pyrazinamide, have been found to inhibit ethylene biosynthesis in Arabidopsis thaliana. This discovery could potentially be utilized to decrease postharvest loss by inhibiting the ripening of fruits and senescence of flowers, thereby extending their shelf lives. The inhibition mechanism involves the suppression of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme responsible for the final step of ethylene formation. This finding opens up possibilities for using such derivatives as regulators of plant metabolism, especially in ethylene biosynthesis (Sun et al., 2017).
Supramolecular Assembly in Coordination Compounds
Research into N-(3-halophenyl)-2-pyrazinecarboxamide ligands and their mercury(II) complexes reveals a strong tendency to form halogen bonding synthons between adjacent halophenyl and pyrazine rings. This halogen bonding interaction significantly influences the supramolecular assemblies of these complexes, potentially leading to applications in coordination crystal engineering. Such interactions demonstrate the role of halogen bonding in the structural motif and coordination geometry of resulting compounds (Khavasi & Azhdari Tehrani, 2013).
Spectroscopic Characterization and Reactive Properties
The spectroscopic characterization of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide provides insights into its molecular structure and reactive properties. Molecular electrostatic potential maps and Fukui function calculations reveal the most reactive sites in the molecule, offering valuable information for chemical synthesis and drug design. Such studies contribute to our understanding of molecular reactivity and stability, which is crucial for developing new materials and pharmaceutical compounds (Ranjith et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-10-5-3-4-6-11(10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQPFPYKSRDMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)
![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)
![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)
![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)
